

A Comparative Spectroscopic Guide to *sec*-Butyl Acrylate and its Isomers

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Compound of Interest

Compound Name: *sec*-Butyl acrylate

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For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's structure is paramount. This guide provides a comparative spectroscopic analysis of ***sec*-butyl acrylate** and its common isomers—*n*-butyl acrylate, isobutyl acrylate, and *tert*-butyl acrylate—using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The data presented herein, sourced from various spectroscopic databases, offers a valuable reference for the identification and characterization of these widely used acrylate monomers.

Executive Summary

This guide presents a detailed comparison of the ^1H NMR, ^{13}C NMR, and FTIR spectra of ***sec*-butyl acrylate** and its isomers. The spectral features of each molecule are unique, allowing for their unambiguous differentiation. Key distinguishing features in the ^1H NMR spectra arise from the distinct chemical environments and splitting patterns of the butyl group protons. Similarly, the ^{13}C NMR spectra show characteristic shifts for the carbon atoms of the different butyl isomers. FTIR spectroscopy provides complementary information, with subtle but consistent differences in the fingerprint region for each isomer, in addition to the characteristic acrylate group absorptions.

Comparison of Spectroscopic Data

The following tables summarize the key ^1H NMR, ^{13}C NMR, and FTIR spectral data for ***sec*-butyl acrylate** and its isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for Butyl Acrylate Isomers

Compound	Vinyl Protons (δ, ppm)	Alkyl Protons (δ, ppm)
sec-Butyl Acrylate	~6.3 (dd), ~6.1 (dd), ~5.8 (dd)	~4.9 (sextet, -OCH-), ~1.6 (quintet, -CH ₂ -), ~1.2 (d, -OCHCH ₃), ~0.9 (t, -CH ₂ CH ₃)
n-Butyl Acrylate	6.36 (dd), 6.11 (dd), 5.80 (dd)	4.16 (t, -OCH ₂ -), 1.65 (quintet, -OCH ₂ CH ₂ -), 1.41 (sextet, -CH ₂ CH ₃), 0.96 (t, -CH ₃)[1]
Isobutyl Acrylate	~6.4-5.8 (m)	3.93 (d, -OCH ₂ -), 1.95 (m, -CH-), 0.95 (d, -CH(CH ₃) ₂)
tert-Butyl Acrylate	6.30 (dd), 6.04 (dd), 5.72 (dd)	1.50 (s, -C(CH ₃) ₃)[2]

Note: 's' denotes singlet, 'd' doublet, 't' triplet, 'q' quartet, 'quintet' quintet, 'sextet' sextet, 'm' multiplet, and 'dd' doublet of doublets. Chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shift Data for Butyl Acrylate Isomers

Compound	C=O (δ , ppm)	C=CH ₂ (δ , ppm)	=CH ₂ (δ , ppm)	Alkyl Carbons (δ , ppm)
sec-Butyl Acrylate	~166	~130	~128	~72 (-OCH-), ~29 (-CH ₂ -), ~19 (-OCHCH ₃), ~10 (-CH ₂ CH ₃)
n-Butyl Acrylate	166.4	130.4	128.8	64.5 (-OCH ₂ -), 30.8 (-OCH ₂ CH ₂ -), 19.3 (-CH ₂ CH ₃), 13.8 (-CH ₃)[3]
Isobutyl Acrylate	~166	~131	~128	~71 (-OCH ₂ -), ~28 (-CH-), ~19 (-CH(CH ₃) ₂)
tert-Butyl Acrylate	165.7	131.0	128.0	80.3 (-OC-), 28.3 (-C(CH ₃) ₃)

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Key FTIR Absorption Bands for Butyl Acrylate Isomers (cm⁻¹)

Functional Group	sec-Butyl Acrylate	n-Butyl Acrylate	Isobutyl Acrylate	tert-Butyl Acrylate
C-H stretch (sp ²)	~3040	~3040	~3040	~3040
C-H stretch (sp ³)	~2970, ~2935, ~2880	~2960, ~2935, ~2875[4]	~2965, ~2935, ~2875	~2980, ~2935, ~2870
C=O stretch (ester)	~1725	~1725[4]	~1725	~1725
C=C stretch	~1635, ~1620	~1636, ~1620[4]	~1636, ~1620	~1636, ~1620
C-O stretch	~1180	~1190	~1190	~1160
=C-H bend	~985, ~810	~985, ~810	~985, ~810	~985, ~810

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of liquid acrylate samples is outlined below.

Sample Preparation:

- Accurately weigh 10-20 mg of the liquid acrylate sample into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- Thoroughly mix the sample to ensure homogeneity.
- Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

Instrument Parameters:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Nuclei: ^1H and ^{13}C .
- Temperature: 298 K (25 °C).
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-32.
 - Relaxation delay: 1-2 seconds.
 - Spectral width: Appropriate to cover the expected chemical shift range (e.g., -1 to 10 ppm).
- ^{13}C NMR:

- Pulse sequence: Proton-decoupled experiment.
- Number of scans: 1024 or more, depending on sample concentration.
- Relaxation delay: 2-5 seconds.
- Spectral width: Appropriate to cover the expected chemical shift range (e.g., 0 to 200 ppm).

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum.
- Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Fourier-Transform Infrared (FTIR) Spectroscopy

The following protocol is suitable for the analysis of liquid acrylate samples using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation and Analysis:

- Ensure the ATR crystal is clean by wiping it with a soft, lint-free cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Place a small drop of the liquid acrylate sample onto the center of the ATR crystal, ensuring the crystal is fully covered.

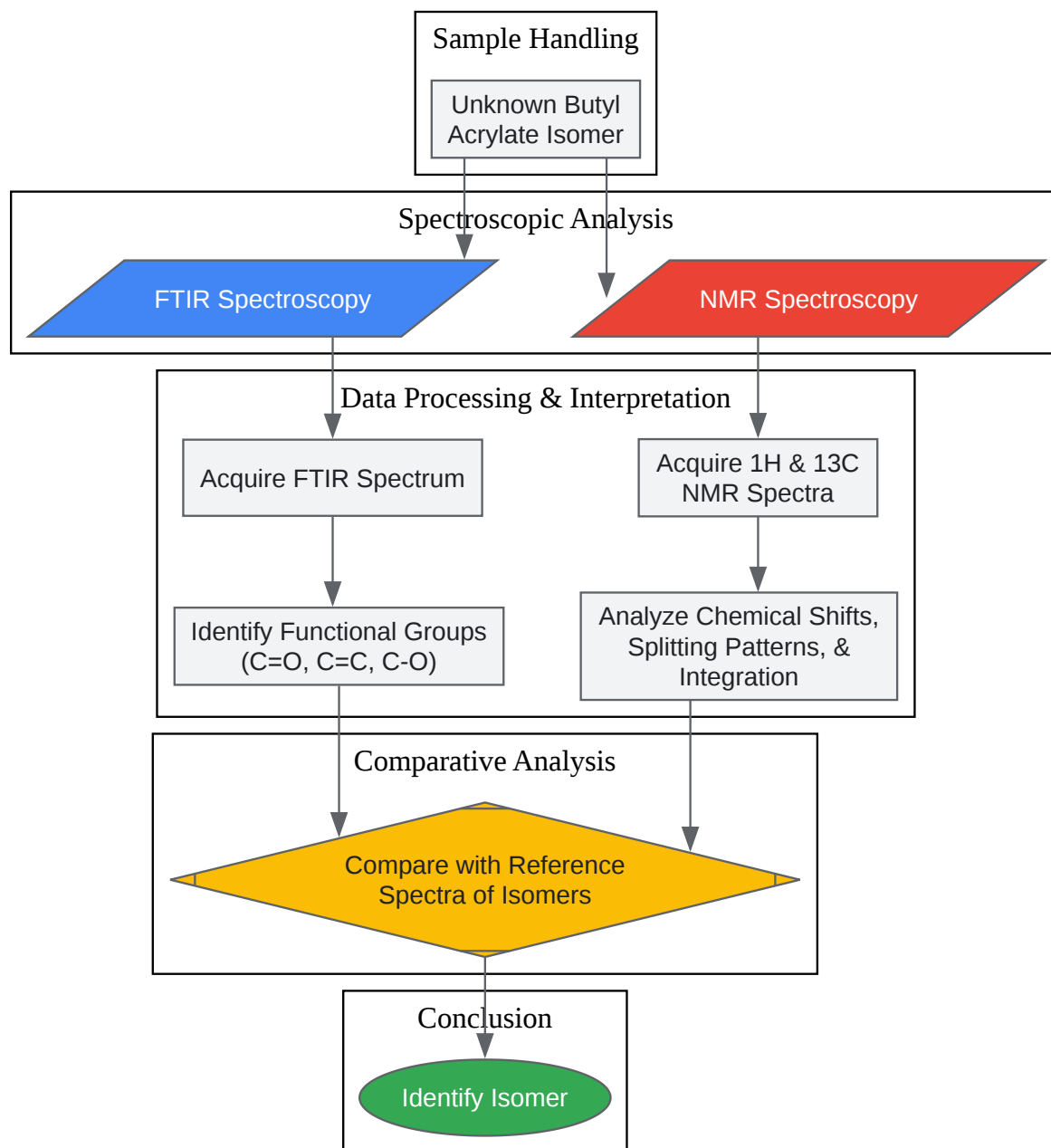
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm^{-1} .

Data Processing and Interpretation:

- The acquired spectrum should be baseline corrected if necessary.
- Identify the characteristic absorption bands and their corresponding wavenumbers.
- Assign the observed bands to specific functional group vibrations by comparing them to known correlation tables and reference spectra.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and identification of an unknown butyl acrylate isomer.



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Caption: Workflow for the spectroscopic identification of a butyl acrylate isomer.

Conclusion

The spectroscopic techniques of NMR and FTIR provide a powerful and complementary approach to the structural elucidation of **sec-butyl acrylate** and its isomers. The distinct electronic and steric environments of the butyl groups in each isomer give rise to unique and readily distinguishable spectral fingerprints. This guide serves as a practical resource for researchers, enabling the confident identification and differentiation of these important acrylate monomers in various scientific and industrial applications.

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